molecular formula C4H11N3O4S B8669472 N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID CAS No. 437613-21-3

N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID

Cat. No.: B8669472
CAS No.: 437613-21-3
M. Wt: 197.22 g/mol
InChI Key: SSHWJSLWQRXJGM-UHFFFAOYSA-N
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Description

N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID is a chemical compound that combines the guanidine functionality with a cyclopropyl group and sulfate as the counterion. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes. The addition of a cyclopropyl group can enhance the compound’s stability and reactivity, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID typically involves the guanylation of cyclopropylamine with a guanylating agent such as carbodiimides or thioureas. One common method is the reaction of cyclopropylamine with cyanamide in the presence of a catalyst like scandium (III) triflate under mild conditions . Another approach involves the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with cyclopropylamine to form the desired guanidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale guanylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID undergoes various chemical reactions, including:

    Oxidation: The guanidine group can be oxidized to form guanidinium salts.

    Reduction: Reduction reactions can convert the guanidine group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as substrates.

Major Products Formed

    Oxidation: Guanidinium salts.

    Reduction: Amines.

    Substitution: Substituted guanidines with various functional groups.

Mechanism of Action

The mechanism of action of N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The cyclopropyl group may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-methylguanidine sulfate
  • N-ethylguanidine sulfate
  • N-phenylguanidine sulfate

Uniqueness

N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to other guanidine derivatives .

Properties

CAS No.

437613-21-3

Molecular Formula

C4H11N3O4S

Molecular Weight

197.22 g/mol

IUPAC Name

2-cyclopropylguanidine;sulfuric acid

InChI

InChI=1S/C4H9N3.H2O4S/c5-4(6)7-3-1-2-3;1-5(2,3)4/h3H,1-2H2,(H4,5,6,7);(H2,1,2,3,4)

InChI Key

SSHWJSLWQRXJGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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